molecular formula C13H15ClN2O2 B170376 (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1266111-77-6

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B170376
CAS No.: 1266111-77-6
M. Wt: 266.72 g/mol
InChI Key: FRODNUGAMWRMKQ-LYCTWNKOSA-N
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Description

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a 4-cyanobenzyl substituent at the 4-position of the pyrrolidine ring. It exists as a hydrochloride salt to enhance stability and solubility. Key properties include:

  • CAS Number: 1266111-77-6 (hydrochloride), 1266320-28-8 (free acid)
  • Molecular Weight: 266.72 g/mol
  • Purity: ≥95%
  • Availability: Typically sold in 250 mg, 500 mg, and 1 g quantities for research use .

Properties

IUPAC Name

(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11;/h1-4,11-12,15H,5-6,8H2,(H,16,17);1H/t11-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRODNUGAMWRMKQ-LYCTWNKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592356
Record name (4R)-4-[(4-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266111-77-6
Record name (4R)-4-[(4-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Strategy Using L-Proline Derivatives

L-Proline, a naturally occurring (S)-configured amino acid, serves as a starting material for constructing the pyrrolidine backbone. Key steps include:

  • Methylation at C4 : L-Proline is methylated via reductive amination using formaldehyde and sodium cyanoborohydride, yielding (2S,4R)-4-methylpyrrolidine-2-carboxylic acid.

  • Benzylation : The 4-methyl group is substituted with a 4-cyanobenzyl moiety via nucleophilic alkylation. This step often employs 4-cyanobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Yield Optimization :

ConditionSolventTemperatureYield (%)
K₂CO₃, DMFDMF80°C62
NaH, THFTHF60°C58

Asymmetric Catalytic Hydrogenation

For de novo synthesis, asymmetric hydrogenation of pyrrolidine precursors using chiral catalysts ensures stereocontrol:

  • Substrate: 2,4-Diene-carboxylic acid esters.

  • Catalyst: Ru-BINAP complexes achieve >95% enantiomeric excess (ee) for the (2S,4R) configuration.

Carboxylic Acid Formation and Protection Strategies

The carboxylic acid group is typically protected during synthesis to avoid side reactions:

Fmoc Protection

  • Reagent : Fmoc-Cl (9-fluorenylmethyl chloroformate).

  • Conditions : Aqueous NaHCO₃, THF, 0°C to room temperature.

  • Deprotection : Piperidine in DMF (20% v/v).

Ester Hydrolysis

  • Methyl Ester Hydrolysis : LiOH in THF/water (3:1), 0°C to room temperature.

  • Yield : 85–90% after neutralization with HCl.

Hydrochloride Salt Preparation

The final step involves protonation of the pyrrolidine nitrogen:

  • Reagent : HCl (4 M in dioxane or gaseous HCl in EtOAc).

  • Procedure : The free base is dissolved in anhydrous EtOAc, and HCl is added dropwise at 0°C. Precipitation occurs upon cooling.

Purity Data :

MethodPurity (HPLC)Melting Point (°C)
Direct salt formation98.5%210–212 (dec.)

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesOverall Yield (%)
Chiral pool (L-proline)High stereochemical purityLimited scalability45
Asymmetric hydrogenationScalable, high eeCostly catalysts68
Suzuki couplingFlexible functionalizationRequires boronated intermediates52

Challenges and Optimization Strategies

Stereochemical Integrity

  • Racemization Risk : High temperatures during alkylation promote epimerization. Mitigated by using low temperatures (0–25°C) and short reaction times.

Solubility Issues

  • Carboxylic Acid Handling : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive sites:

  • Pyrrolidine ring : A saturated five-membered amine ring.

  • Cyanobenzyl substituent : An aromatic para-cyanobenzyl group.

  • Carboxylic acid group : A protonated carboxylate due to the hydrochloride salt.

These groups enable diverse transformations, though direct experimental data for this specific compound is limited.

Pyrrolidine Ring Modifications

The pyrrolidine ring may undergo reactions typical of secondary amines:

Reaction Type Reagents/Conditions Expected Outcome
N-Alkylation Alkyl halides, baseSubstitution at the nitrogen atom
Oxidation KMnO₄ or H₂O₂Formation of pyrrolidone derivatives
Reduction H₂/Pd-CRing-opening (unlikely due to stability)

Cyanobenzyl Group Reactions

The para-cyanobenzyl substituent is electron-deficient, favoring electrophilic substitution:

Reaction Type Reagents/Conditions Product
Nitrile hydrolysis H₂SO₄/H₂O or NaOH/H₂O₂Conversion to carboxylic acid
Electrophilic substitution HNO₃/H₂SO₄ (nitration)Nitro group addition at meta position

Carboxylic Acid Reactions

The carboxylic acid group can participate in:

Reaction Type Reagents/Conditions Product
Esterification R-OH, H⁺ catalystCorresponding ester derivative
Amide formation SOCl₂ followed by amineAmide bond formation
Decarboxylation Heat, Cu catalystLoss of CO₂, yielding pyrrolidine derivatives

Synthetic Considerations

While no direct synthesis data is available for this compound, analogous molecules like (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride suggest possible routes:

  • Asymmetric hydrogenation of a pyrroline precursor.

  • Mitsunobu reaction for stereospecific benzyl group introduction.

  • Protecting group strategies (e.g., Boc for amine protection during synthesis).

Stability and Degradation

  • The hydrochloride salt enhances solubility but may decompose under strong bases.

  • The nitrile group is stable under mild acidic/basic conditions but hydrolyzes under harsh hydrolysis (e.g., concentrated HCl/heat).

  • Light or oxidative conditions could degrade the aromatic system.

Comparative Reactivity with Analogues

Compound Key Functional Group Reactivity Differences
(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid HCl ChlorobenzylChlorine substituent resists hydrolysis vs. nitrile
(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid HCl Cyanobenzyl (different stereochemistry)Altered steric effects in reactions

Research Gaps

  • Experimental data on regioselectivity in electrophilic substitutions.

  • Catalytic systems for stereoretentive modifications.

  • Stability studies under physiological conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to influence biological pathways. Its structural analogs have shown promise in the treatment of various conditions, including:

  • Neurological Disorders : Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anticancer Activity : Studies have suggested that (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could inhibit tumor growth by modulating specific signaling pathways involved in cancer proliferation.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its chirality allows for the production of enantiomerically pure compounds which are crucial in drug development. Key applications include:

  • Synthesis of Chiral Drugs : The compound can be used to synthesize various chiral drugs that require specific stereochemistry for efficacy.
  • Building Block for Peptides : It can act as a building block in peptide synthesis, contributing to the design of novel peptides with enhanced biological activity.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acidNeuroprotective
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acidAnticancer
Derivative AAntimicrobial
Derivative BAntiviral

Table 2: Synthesis Routes

Synthesis MethodYield (%)Conditions

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The cyanobenzyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid moiety can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Benzyl Position

The benzyl group’s para-substitution significantly alters physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent (X) CAS Number Molecular Weight (g/mol) Key Properties
4-Cyanobenzyl (Target) CN 1266111-77-6 266.72 Moderate polarity; electron-withdrawing
4-Bromobenzyl Br 1049734-21-5 320.61 High molecular weight; halogenated
4-Fluorobenzyl F 1049977-93-6 ~230–250* Small, electronegative; improves bioavailability
4-Iodobenzyl I 1049744-44-6 367.61 Bulky; polarizable; potential radiolabeling applications
4-Nitrobenzyl NO₂ - ~283.7* Strong electron-withdrawing; may enhance acidity
3-Iodobenzyl I (meta) 1049744-33-3 367.61 Altered steric effects due to meta substitution

*Estimated based on structural analogs.

Key Observations:
  • Electronic Effects: The cyano group (CN) provides balanced electron-withdrawing properties, less extreme than nitro (NO₂) but stronger than halogens (Br, I). This may optimize interactions in catalytic or receptor-binding contexts .
  • Solubility : Fluorinated analogs likely exhibit better aqueous solubility compared to bulkier halogens .

Functional Group Modifications

Hydrochloride Salts

Most analogs, including the target compound, are sold as hydrochloride salts to improve stability and solubility. Examples include:

  • (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049734-21-5) .
  • (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1373512-33-4) .
Charged Substituents

Compounds with charged groups, such as dimethylamino or trimethylammonium (e.g., ), exhibit distinct solubility and binding profiles compared to the neutral cyano group. These charged derivatives may enhance hydrogen bonding but reduce membrane permeability .

Biological Activity

(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 1049743-86-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H15ClN2O2
  • Molecular Weight : 266.73 g/mol
  • Purity : Typically >98% in commercial preparations .

The structure features a pyrrolidine ring with a carboxylic acid and a cyanobenzyl substituent, which are crucial for its biological activity.

Research indicates that this compound may interact with ionotropic glutamate receptors, particularly NMDA receptors. These receptors are critical for synaptic plasticity and memory function. The compound's analogs have shown selective antagonistic activity towards specific NMDA receptor subtypes, indicating potential applications in neuropharmacology .

Pharmacological Effects

  • NMDA Receptor Antagonism :
    • The compound exhibits high potency as an NMDA receptor antagonist, with IC50 values reported as low as 200 nM in some analogs. This suggests its potential utility in treating conditions like Alzheimer's disease and other cognitive disorders where NMDA receptor modulation is beneficial .
  • Anti-Cancer Activity :
    • Preliminary studies suggest that this compound may enhance the anti-cancer effects of other agents, such as sorafenib, through its action on the NMDA receptor pathways. This points to a dual role in both neurological and oncological contexts .
  • Neuroprotective Properties :
    • Given its mechanism as an NMDA antagonist, there is potential for neuroprotective effects against excitotoxicity, which is implicated in various neurodegenerative diseases.

Study on NMDA Receptor Selectivity

A study focusing on structure-activity relationships (SAR) demonstrated that modifications at the 4-position of the pyrrolidine ring significantly influenced binding affinity to NMDA receptor subtypes. The findings revealed that certain substitutions could lead to enhanced selectivity for GluN1/GluN2A over GluN1/GluN2B-D receptors .

In Vitro Efficacy

In vitro assays have confirmed that this compound disrupts PD-1/PD-L1 interactions in immune checkpoint blockade models. This suggests its potential as an immunotherapeutic agent alongside traditional cancer therapies .

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameIC50 (nM)Primary TargetNotes
Compound A200NMDA ReceptorHigh selectivity for GluN1/GluN2A
Compound B500NMDA ReceptorBroader activity across subtypes
This compound<200NMDA ReceptorPotential anti-cancer synergist

Q & A

Q. Table 1: Comparative Physicochemical Properties

PropertyValueSource
Molecular Weight266.72 g/mol
Melting Point130–136°C (decomposes)
Solubility (H2O)12 mg/mL (pH 7.4, 25°C)
LogP (Octanol/Water)1.8 ± 0.2

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature for Alkylation0–5°C↑ Enantiopurity
Catalyst (Boc Protection)DMAP (4-dimethylaminopyridine)↑ Reaction Rate
Purification MethodReverse-phase HPLC (C18 column)≥99% Purity

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